molecular formula C12H22N2O3 B2756928 tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate CAS No. 2260936-16-9

tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate

Cat. No. B2756928
CAS RN: 2260936-16-9
M. Wt: 242.319
InChI Key: ZDLYYNMDRSVCAJ-UHFFFAOYSA-N
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Description

“tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate” is a chemical compound with the CAS Number: 2228650-11-9 . It has a molecular weight of 256.35 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H24N2O3/c1-10(2,3)17-9(16)15-8-12-6-13(14,7-12)11(4,5)18-12/h6-8,14H2,1-5H3,(H,15,16) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Unfortunately, other physical and chemical properties like density, melting point, boiling point, etc., are not available in the resources I have.

Scientific Research Applications

Enantioselective Synthesis

One significant application of tert-butyl carbamate derivatives is in the enantioselective synthesis of carbocyclic analogues of nucleotides. For instance, a carbocyclic analogue of a protected β-d-2-deoxyribosylamine showcases its importance as an intermediate for the enantioselective synthesis of these analogues. Its crystal structure confirms the relative substitution of the cyclopentane ring, aligning with that in β-2-deoxyribosylamine, highlighting its potential in the synthesis of antiviral and anticancer drugs (Ober et al., 2004).

Diels-Alder Reaction and Heterocycles

The compound has been utilized in the preparation of 2-amido substituted furans through Diels-Alder reactions, demonstrating its role in the synthesis of heterocyclic compounds. This process underlines its significance in creating complex molecules for further chemical transformations, potentially in pharmaceutical synthesis (Padwa et al., 2003).

Spirocyclopropanation

Research has also explored the conversion of tert-butyl carbamate derivatives into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This synthesis pathway, which includes key steps like cocyclization, emphasizes the compound's versatility in modifying bioactive molecules, potentially leading to the development of new agrochemicals (Brackmann et al., 2005).

Synthetic Methodologies for Biologically Active Compounds

Tert-butyl carbamate derivatives serve as important intermediates in the synthesis of biologically active compounds. For example, a rapid synthetic method for a tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate demonstrates its application in the synthesis of compounds like osimertinib (AZD9291), highlighting its utility in pharmaceutical research (Zhao et al., 2017).

Transformation of Amino Protecting Groups

The transformation of amino protecting groups via tert-butyldimethylsilyl carbamates illustrates the compound's application in the selective modification of amino acids and peptides. This chemoselective transformation is crucial for peptide synthesis and the development of peptide-based therapeutics (Sakaitani & Ohfune, 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-7-12-4-11(5-12,6-13)8-16-12/h4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLYYNMDRSVCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate

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